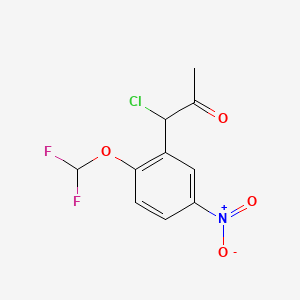

1-Chloro-1-(2-(difluoromethoxy)-5-nitrophenyl)propan-2-one

Description

1-Chloro-1-(2-(difluoromethoxy)-5-nitrophenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chloro group and a 2-(difluoromethoxy)-5-nitrophenyl moiety. Its structure combines electron-withdrawing groups (nitro, difluoromethoxy) and a reactive α-chloroketone group, making it relevant in synthetic organic chemistry for nucleophilic substitution reactions or as a precursor to heterocyclic compounds.

Properties

Molecular Formula |

C10H8ClF2NO4 |

|---|---|

Molecular Weight |

279.62 g/mol |

IUPAC Name |

1-chloro-1-[2-(difluoromethoxy)-5-nitrophenyl]propan-2-one |

InChI |

InChI=1S/C10H8ClF2NO4/c1-5(15)9(11)7-4-6(14(16)17)2-3-8(7)18-10(12)13/h2-4,9-10H,1H3 |

InChI Key |

JVTYXHAYDZRBJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)[N+](=O)[O-])OC(F)F)Cl |

Origin of Product |

United States |

Biological Activity

1-Chloro-1-(2-(difluoromethoxy)-5-nitrophenyl)propan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H8ClF2NO4

- Molecular Weight : 279.62 g/mol

- IUPAC Name : this compound

The compound features a chloro group, a difluoromethoxy group, and a nitrophenyl moiety, which contribute to its unique reactivity and biological properties. The presence of these functional groups suggests possible interactions with biological macromolecules such as enzymes and receptors.

Research indicates that this compound may function as an inhibitor or modulator of specific enzymes or cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and cellular signaling.

- Cellular Signaling Modulation : It may influence various signaling pathways, leading to altered cellular responses.

Antimicrobial Properties

Preliminary studies have indicated that the compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness in inhibiting bacterial growth in vitro, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

There is emerging evidence that this compound may possess anticancer properties. Research has indicated:

- Cytotoxic Effects : The compound has demonstrated cytotoxicity against several cancer cell lines, including breast and lung cancer cells.

- Mechanisms of Action : Potential mechanisms include induction of apoptosis (programmed cell death) and inhibition of cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Melariri et al. (2011) | Identified significant cytotoxic effects on cancer cells | Bioassay-guided fractionation |

| Balasubramanian et al. (2013) | Demonstrated antimicrobial properties against resistant bacteria | In vitro testing |

| Recent Investigations (2024) | Suggested modulation of metabolic enzymes | Enzyme assays |

These studies highlight the compound's potential as a lead candidate for further development in pharmacological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

Key Compounds for Comparison :

1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one ()

5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole ()

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one ()

Table 1: Substituent and Functional Group Comparison

| Compound | Core Structure | Key Substituents | Reactivity Features |

|---|---|---|---|

| Target Compound | Propan-2-one | Cl, NO₂, OCF₂H (aryl) | α-Chloroketone reactivity; EWG effects |

| 1-(2,4-Dichloro-5-fluorophenyl)-... | Propenone | Cl, F (aryl); phenyl | Halogenated α,β-unsaturated ketone |

| 5-(Difluoromethoxy)-... (Pantoprazole precursor) | Benzimidazole | OCF₂H, pyridinyl | Thioether oxidation sensitivity |

| 1-(5-Chlorothiophen-2-yl)-... | Propenone | Cl (thiophene), phenyl | Conjugated enone system |

- Electron-Withdrawing Groups (EWGs): The target compound’s nitro group increases electrophilicity at the carbonyl carbon compared to halogenated analogs like the dichloro-fluorophenyl propenone . This enhances susceptibility to nucleophilic attack, a trait less pronounced in thiophene-based propenones ().

- Difluoromethoxy vs. Methoxy : The OCF₂H group in the target compound and pantoprazole precursors () improves resistance to oxidative and enzymatic degradation compared to methoxy groups, critical in pharmaceutical intermediates .

Physical and Crystallographic Properties

- Melting Points/Solubility: While direct data for the target compound is unavailable, the nitro and difluoromethoxy groups predict higher melting points and lower solubility in nonpolar solvents compared to halogenated propenones (e.g., ’s compound, soluble in chloroform) .

- Hydrogen Bonding and Crystal Packing : The nitro group’s strong hydrogen-bonding capacity (C=O⋯H–N/O interactions) contrasts with halogen-based packing in ’s compound. Graph set analysis () would classify these interactions as stronger motifs (e.g., R₂²(8) patterns) compared to weaker C–H⋯X (X = Cl, F) interactions .

Stability and Byproduct Formation

- The target compound’s nitro group may lead to nitro-reduction byproducts under reductive conditions, analogous to the sulfone formation in pantoprazole synthesis ().

- α-Chloroketones are prone to hydrolysis; stabilization via steric hindrance (bulky aryl groups) or cryogenic storage is recommended, as seen in SHELX-refined crystalline analogs () .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-1-(2-(difluoromethoxy)-5-nitrophenyl)propan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, bromination of similar ketones using bromine in chloroform under controlled stirring (24 hours) followed by recrystallization from acetone has been employed for structurally related compounds . Key variables include solvent choice (e.g., ethanol, dichloromethane), temperature (room temperature to reflux), and catalyst type (acidic/basic). Yields are sensitive to stoichiometric ratios of halogenating agents and the electronic effects of substituents like difluoromethoxy and nitro groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features distinguish it from analogs?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for identifying substituent positions on the aromatic ring. The difluoromethoxy group (CF₂O) exhibits distinct ¹⁹F NMR signals, while the nitro group (NO₂) influences chemical shifts in ¹H NMR. Infrared (IR) spectroscopy can confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks consistent with Cl and F isotopes .

Q. What are the common chemical reactions involving the chloro and difluoromethoxy groups in this compound?

- Methodological Answer : The chloro group undergoes nucleophilic substitution with amines or thiols under basic conditions (e.g., NaOH in ethanol). The difluoromethoxy group is electron-withdrawing, stabilizing intermediates in substitution reactions. Nitro groups direct electrophilic attacks to meta positions, influencing regioselectivity in further functionalization .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy and nitro substituents influence reaction mechanisms in cross-coupling or catalytic transformations?

- Methodological Answer : The difluoromethoxy group’s strong electron-withdrawing nature deactivates the aromatic ring, slowing electrophilic substitution but enhancing oxidative stability. The nitro group further polarizes the ring, directing reactions to specific positions. Computational studies (e.g., DFT calculations) can map charge distribution to predict reactivity sites. Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition) for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity) or impurities in synthesized intermediates. Systematic replication under standardized protocols (e.g., IC₅₀ measurements with purified enzymes) is essential. Comparative studies using analogs (e.g., replacing difluoromethoxy with trifluoromethylthio) can isolate substituent-specific effects .

Q. What computational approaches are recommended to model the environmental fate or biodegradation pathways of this compound?

- Methodological Answer : Use molecular docking to predict binding affinity with biodegradation enzymes (e.g., cytochrome P450). Environmental persistence can be modeled via QSAR (Quantitative Structure-Activity Relationship) studies, focusing on logP (lipophilicity) and hydrolysis rates. Experimental validation through HPLC-MS analysis of degradation products in simulated environmental conditions is critical .

Q. How do steric and electronic properties of this compound affect its role as an intermediate in pharmaceutical synthesis?

- Methodological Answer : The nitro group facilitates reduction to amines, which are key for bioactive molecule synthesis. The difluoromethoxy group enhances metabolic stability in drug candidates. Steric hindrance from the 2-(difluoromethoxy)-5-nitro arrangement may require tailored catalysts (e.g., Pd-based for cross-couplings) to avoid side reactions .

Data Contradiction Analysis

Q. Why do substitution reactions at the chloro position yield varying products in similar solvents?

- Methodological Answer : Competing pathways (SN1 vs. SN2) arise from solvent polarity. Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while protic solvents (e.g., ethanol) may stabilize carbocation intermediates (SN1). Side reactions, such as elimination or oxidation of the propanone backbone, can also occur. Kinetic studies under controlled conditions are needed to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.